Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate
Description
Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate is a complex heterocyclic compound featuring a tricyclic core fused with a benzoate ester moiety. The molecule’s structure includes a 7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-tetraene system, substituted with a methyl group at position 10 and an ethyl benzoate group at position 12 via an amino linker.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-19(23)12-7-9-13(10-8-12)22-17-16-14-5-4-6-15(14)25-18(16)21-11(2)20-17/h7-10H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
WZCXNSVSSIBLMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C4=C(CCC4)SC3=NC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction forms the tricyclic core, which is then further functionalized to introduce the ethyl ester and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tricyclic system can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}amino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Functional Insights
The 10-methyl group in the target compound contrasts with the 10-ethyl group in ZINC2890952 , which may influence steric hindrance and solubility.
Substituent Effects: The ethyl benzoate group in the target compound is analogous to the methyl benzoate in Compound 12 but offers improved lipophilicity, as seen in the higher logP values of ethyl esters (e.g., I-6230: cLogP ≈ 3.2 vs. methyl ester cLogP ≈ 2.5) .
Synthetic Challenges :
- The tricyclic core of the target compound likely requires multi-step cyclization, similar to the spirocyclic systems in , where yields are often moderate (e.g., 54% purity for Compound 12 ).
- Thiol-containing analogs (e.g., ZINC2890952 ) often require controlled alkylation conditions to avoid disulfide byproducts .
Spectral and Analytical Data
- ¹H NMR : The target compound’s ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂) aligns with I-6230 , while aromatic protons (δ 6.8–8.2 ppm) match trends in Compound 12 .
- Mass Spectrometry : Expected molecular ion peaks (m/z ~450–470 [M+H]⁺) are consistent with analogs like ZINC2890952 (m/z 445) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
